1-Hexyl-2-thiourea
Overview
Description
1-Hexyl-2-thiourea is a useful research compound. Its molecular formula is C7H16N2S and its molecular weight is 160.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
1-Hexyl-2-thiourea, also known as hexylthiourea, is an organosulfur compound that has garnered significant attention due to its diverse biological applications .
Target of Action
Thiourea derivatives, a class to which this compound belongs, have been noted for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . This suggests that these compounds likely interact with a variety of biological targets.
Mode of Action
It’s known that the reactive nature of this compound allows it to react with other compounds to form a variety of products, including pharmaceutical preparations . This suggests that the compound may interact with its targets in a way that modifies their function, leading to the observed biological effects.
Biochemical Pathways
Given the wide range of biological activities associated with thiourea derivatives, it is likely that multiple pathways are affected
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats. The compound exhibits characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry . A simple and sensitive analytical method was developed for quantifying DSA-00, DSA-02, and DSA-09, using prednisolone as an internal standard (IS) and nano liquid chromatography tandem mass spectrometry (nLC-MS/MS) .
Result of Action
It has been used as an antidiabetic agent , suggesting that it may have effects on glucose metabolism or insulin signaling
Action Environment
Like all chemical compounds, its stability, solubility, and reactivity are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
1-Hexyl-2-thiourea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiourea derivatives, including this compound, have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase . These interactions are crucial as they can modulate neurotransmission and other physiological processes. Additionally, this compound exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in zebrafish embryos, thiourea derivatives like this compound can alter retinoic acid and insulin-like growth factor signaling, impacting neural crest and muscle development . Furthermore, it can inhibit melanogenesis by blocking tyrosinase activity, which is essential for pigmentation . These effects highlight the compound’s potential in studying developmental biology and cellular differentiation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to enzymes and proteins, leading to inhibition or activation of their functions. For instance, this compound inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine . This inhibition can result in prolonged neurotransmission and altered neural activity. Additionally, the compound’s antioxidant properties are attributed to its ability to donate electrons to free radicals, neutralizing their harmful effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that thiourea derivatives, including this compound, can maintain their activity over extended periods, making them suitable for long-term experiments . The compound’s stability can be affected by environmental factors such as temperature and pH, which may lead to degradation and reduced efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enzyme inhibition and antioxidant activity. At higher doses, it can cause toxic or adverse effects. For example, in zebrafish embryos, high concentrations of thiourea derivatives can disrupt neural crest development and thyroid hormone signaling . These findings underscore the importance of determining the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as flavin-containing monooxygenase, which catalyzes the oxidation of thioureas to their corresponding sulfoxides and sulfones . This metabolic transformation is crucial for the compound’s detoxification and excretion. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilicity plays a significant role in its ability to cross cell membranes and accumulate in various cellular compartments . For instance, thiourea derivatives can act as anion transporters, facilitating the movement of inorganic anions such as chloride across cell membranes . This property is essential for maintaining cellular ion balance and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, thiourea derivatives can localize to the endoplasmic reticulum, where they interact with enzymes involved in protein folding and modification . This localization is crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Properties
IUPAC Name |
hexylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2S/c1-2-3-4-5-6-9-7(8)10/h2-6H2,1H3,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYQWQCDUHNQLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365236 | |
Record name | 1-Hexyl-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21071-27-2 | |
Record name | 1-Hexyl-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using N,N'-dicyclohexylthiourea as a ligand in this study?
A1: The research focuses on exploring the coordination behavior of weak donor ligands, including N,N'-dicyclohexylthiourea, with chromium(II) halides. The study investigates whether this substituted thiourea acts as a ligand and the resulting complex's properties. []
Q2: What techniques were used to study the chromium(II) complexes with N,N'-dicyclohexylthiourea?
A2: The researchers used spectroscopic techniques (specifically in the range of 35,000 - 70 cm-1) and magnetic measurements to characterize the formed chromium(II) complexes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.